4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide
Overview
Description
4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.15724617 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) explored the synthesis of piperidine carboxamides, demonstrating the chemical reactivity and potential for creating novel compounds. This research contributes to understanding the broader family of compounds to which 4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide belongs (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Hybridization and Tuberculosis Inhibition
Jeankumar et al. (2013) designed and synthesized a series of compounds through molecular hybridization, showing potential as Mycobacterium tuberculosis inhibitors. This indicates the potential application of similar compounds in treating tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antilipase Activities
Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and investigated their biological activities. Some of these compounds demonstrated good to moderate antimicrobial activity against test microorganisms, suggesting the potential of similar compounds in antimicrobial applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Interaction Studies
Shim et al. (2002) analyzed the molecular interaction of a related compound with the CB1 cannabinoid receptor. This study contributes to understanding how similar compounds might interact with biological receptors, which is crucial for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16-7-4-10-24(16)13-14-8-11-23(12-9-14)19(26)21-18-20-17(22-27-18)15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,20,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYNAPJKNNQZCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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